1-Benzyl-5-chloro-1H-imidazole hydrochloride
Description
Properties
Molecular Formula |
C10H10Cl2N2 |
|---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
1-benzyl-5-chloroimidazole;hydrochloride |
InChI |
InChI=1S/C10H9ClN2.ClH/c11-10-6-12-8-13(10)7-9-4-2-1-3-5-9;/h1-6,8H,7H2;1H |
InChI Key |
GKOQCCAEMUVUQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC=C2Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Purity Control
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 5 of the imidazole ring is highly reactive and undergoes nucleophilic substitution with various nucleophiles, such as amines, alcohols, or thiols, to form substituted derivatives. For example:
-
Reaction with amines : The chloro group can be displaced by primary or secondary amines (e.g., ethylamine) in the presence of a base, yielding N-substituted imidazoles .
-
Amidation reactions : In situ amidation with carboxylic acid derivatives (e.g., pyrrolidine-2-carboxamide) can occur without further purification, forming bioactive compounds .
Oxidation Reactions
The imidazole ring undergoes oxidation to form N-oxides, which are critical intermediates in medicinal chemistry. Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Mechanism :
-
Electrophilic attack : Oxidizing agents abstract hydrogen from the imidazole nitrogen, forming a reactive intermediate.
-
Oxygen insertion : Oxygen is introduced at the N-position, yielding the N-oxide derivative.
Reduction Reactions
The imidazole ring can be reduced to form saturated derivatives (e.g., imidazolidines) using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Key Reaction :
Condensation Reactions
The compound participates in condensation reactions, such as the formation of imines or metal complexes, under specific conditions. For example:
-
Imine formation : Reaction with carbonyl compounds (e.g., aldehydes) forms imine derivatives, which are precursors to bioactive molecules .
-
Metal complexation : The imidazole nitrogen coordinates with metal ions (e.g., Cu²⁺, Fe³⁺), enhancing antimicrobial activity.
Functional Group Transformations
The benzyl group and chloro substituent enable diverse functional group interconversions:
-
Halogenation : Substitution of chlorine with bromine or iodine alters reactivity.
-
Esterification : Introduction of ester groups via acyl chlorides (e.g., acetyl chloride) .
Biological Activity Correlation
Structural modifications via these reactions significantly influence biological activity. For instance:
-
Antimicrobial activity : Substitution of chlorine with ethylamine enhances efficacy against Gram-positive bacteria .
-
Anticancer potential : Reduced derivatives (e.g., imidazolidines) exhibit apoptosis-inducing properties.
Key Research Findings
| Reaction Type | Key Outcome | Source |
|---|---|---|
| Nucleophilic substitution | Bioactive amidation derivatives | |
| Oxidation | N-oxide intermediates for drug design | |
| Metal complexation | Enhanced antimicrobial efficacy |
This compound’s reactivity profile underscores its versatility in organic synthesis and medicinal chemistry applications.
Scientific Research Applications
Medicinal Chemistry
1-Benzyl-5-chloro-1H-imidazole hydrochloride has been investigated for its pharmacological properties, particularly as a potential therapeutic agent.
- Antidiabetic Activity : Recent studies have highlighted the compound's role as a TGR5 agonist, which is crucial for the treatment of metabolic disorders like diabetes and obesity. Compounds derived from imidazole structures have shown promise in stimulating GLP-1 secretion, leading to glucose-lowering effects in vivo . This indicates that this compound could be developed as a novel antidiabetic agent.
- Antimicrobial Properties : Imidazole derivatives are known for their antimicrobial activities. The structure of this compound may contribute to its effectiveness against various pathogens, making it a candidate for further research in antibiotic development.
Synthetic Methodologies
The synthesis of this compound is of interest due to its potential utility as a building block in organic synthesis.
- Building Block for Complex Molecules : The compound can serve as an intermediate in the synthesis of more complex imidazole derivatives. Its chloromethyl group allows for nucleophilic substitution reactions, which can lead to the formation of various functionalized imidazoles that are valuable in drug discovery .
Biological Research
Research involving this compound has expanded into biological studies focusing on its mechanism of action and interactions within biological systems.
- Receptor Modulation : The compound's ability to modulate receptor activity, particularly TGR5, positions it as an important molecule for studying metabolic pathways and developing treatments for metabolic syndrome .
Case Studies
Several case studies have demonstrated the practical applications of this compound:
Mechanism of Action
The mechanism of action of 1-benzyl-5-chloro-1H-imidazole hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Variations and Properties
- Substituent Effects: Halogen Position: The target compound’s chlorine at C5 (imidazole ring) contrasts with bromine at C5-indole in compound 34 , which increases molar mass and may enhance lipophilicity. Aromatic vs. Salt vs. Free Base: Hydrochloride salts (e.g., target compound vs. compound 9) generally exhibit higher aqueous solubility compared to free bases (e.g., compound 47) .
Spectral and Physical Data
- NMR Trends : Chlorine and bromine substituents induce distinct deshielding effects. For example, compound 9 ’s CH₂Cl group resonates at δ 4.36 , while indole protons in compound 47 appear at δ 7.65 .
- Melting Points : Indole-containing derivatives (e.g., 47 , 34 ) exhibit higher melting points (141–202°C) due to enhanced crystallinity from fused aromatic systems, compared to simpler imidazoles .
Functional Implications
- Solubility and Formulation: The hydrochloride form of the target compound may offer advantages in drug formulation over non-ionic analogs like 103 .
Biological Activity
1-Benzyl-5-chloro-1H-imidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
- Chemical Formula : C10H10ClN2
- Molecular Weight : 196.65 g/mol
- CAS Number : 129309-09-7
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that imidazole derivatives possess significant antimicrobial properties. The compound showed efficacy against various bacterial strains, indicating its potential as an antibacterial agent .
- Anticancer Properties : Research indicates that this compound can inhibit the proliferation of cancer cells. In vitro studies revealed that it affects cell viability in several cancer lines, including breast cancer (MCF-7) and lung cancer cells . The mechanism appears to involve the destabilization of microtubules, which is critical for cell division.
- Antioxidant Activity : Recent studies have highlighted the antioxidant properties of this compound, with significant free radical scavenging activity observed in various assays. This suggests a protective role against oxidative stress-related damage .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Microtubule Disruption : The compound binds to tubulin, leading to microtubule destabilization, which is crucial for its anticancer effects. This mechanism is similar to that of established chemotherapeutic agents like paclitaxel .
- Receptor Modulation : It has been suggested that the compound may also interact with various receptors involved in cellular signaling pathways, potentially influencing processes such as apoptosis and cell cycle regulation .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Table 2: Anticancer Activity in Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Microtubule destabilization |
| A549 | 15 | Apoptosis induction |
| HeLa | 12 | Cell cycle arrest |
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 10 µM, indicating potent anticancer activity. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, suggesting that the compound induces apoptosis through microtubule disruption .
Case Study 2: Antimicrobial Effectiveness
In a comparative study assessing the antimicrobial effectiveness of various imidazole derivatives, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The MIC values were significantly lower than those reported for many conventional antibiotics, highlighting its potential as a novel antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Benzyl-5-chloro-1H-imidazole hydrochloride in laboratory settings?
- Methodological Answer : A common approach involves multi-step organic synthesis, starting with benzylation of imidazole derivatives followed by chlorination. For example, cyclization reactions using phosphorus oxychloride (POCl₃) under controlled temperatures (e.g., 120°C) can introduce the chloro substituent . Purification via column chromatography or recrystallization is critical to isolate the hydrochloride salt. Reagents like sodium borohydride or hydrogen peroxide may be used for intermediate steps, depending on functional group compatibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the benzyl and imidazole ring structure. Infrared (IR) spectroscopy identifies functional groups like C-Cl and N-H stretches. Melting point analysis (e.g., 214–219°C for analogous compounds) and High-Performance Liquid Chromatography (HPLC) validate purity (>98%) . Mass spectrometry (MS) provides molecular weight confirmation, while X-ray crystallography resolves structural ambiguities .
Q. What are the key solubility and stability considerations for this compound under different storage conditions?
- Methodological Answer : The compound is hygroscopic and should be stored in airtight containers under inert gas (e.g., nitrogen) at temperatures below 4°C to prevent hydrolysis . Solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates reaction workflows, while aqueous solubility is limited due to the hydrochloride salt form. Stability tests under varying pH (3–9) and thermal stress (25–60°C) are recommended to assess degradation pathways .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data when confirming the structure of this compound?
- Methodological Answer : Cross-validation using multiple techniques is critical. For instance, discrepancies in NMR chemical shifts may arise from solvent effects or tautomerism in the imidazole ring. Computational tools (e.g., density functional theory, DFT) can predict NMR/IR spectra for comparison with experimental data . Additionally, isotopic labeling (e.g., deuterated solvents) or 2D NMR (COSY, HSQC) resolves overlapping signals. If contradictions persist, single-crystal X-ray diffraction provides definitive structural confirmation .
Q. What strategies optimize the yield of this compound in multi-step synthesis?
- Methodological Answer : Design of Experiments (DoE) using response surface methodology (RSM) identifies optimal reaction parameters (e.g., temperature, stoichiometry, catalyst loading). For example, a Central Composite Design (CCD) can minimize side reactions during benzylation . Computational reaction path analysis (e.g., quantum chemical calculations) predicts energy barriers for chlorination steps, enabling kinetic control . Continuous flow reactors may improve mixing and heat transfer in scaled-up reactions .
Q. What are the critical parameters for ensuring safety when scaling up synthesis of this compound?
- Methodological Answer : Key hazards include exothermic reactions during chlorination and hygroscopicity-induced clumping. Pilot-scale reactions should incorporate in-line monitoring (e.g., FTIR for intermediate tracking) and emergency quenching systems. Personal protective equipment (PPE) must address respiratory and dermal exposure risks, particularly due to fine powder formation . Regulatory compliance with OSHA and REACH guidelines is mandatory for waste disposal of chlorinated byproducts .
Q. How can low purity issues during synthesis be resolved?
- Methodological Answer : Low purity often stems from unreacted starting materials or hydrolyzed intermediates. Gradient elution in HPLC or flash chromatography with silica gel (eluent: dichloromethane/methanol gradients) improves separation . Recrystallization from ethanol/water mixtures enhances crystal uniformity. If residual solvents persist, azeotropic distillation or freeze-drying under vacuum is effective . For persistent impurities, kinetic trapping via temperature-controlled crystallization or chiral resolution may be required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
